molecular formula C11H10F2O2 B1612906 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid CAS No. 633317-58-5

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B1612906
CAS No.: 633317-58-5
M. Wt: 212.19 g/mol
InChI Key: WTMPBGKYNWHYRN-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorophenyl group

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a cycloaddition reaction involving suitable precursors.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated cyclobutane compound in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

    1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid: This compound has a cyclopentane ring, which affects its steric and electronic properties compared to the cyclobutane derivative.

    1-(3,4-Difluorophenyl)benzoic acid: This compound has a benzene ring instead of a cyclobutane ring, resulting in different aromaticity and reactivity.

The uniqueness of this compound lies in its combination of a difluorophenyl group with a cyclobutane ring, providing a balance of rigidity and flexibility that can be advantageous in various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMPBGKYNWHYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627802
Record name 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633317-58-5
Record name 1-(3,4-Difluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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